3-(3-methoxy-1,2-oxazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide
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Overview
Description
3-(3-methoxy-1,2-oxazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide is a synthetic organic compound that features both oxazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and applications in medicinal chemistry. The compound’s unique structure suggests potential utility in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves the formation of the oxazole and thiazole rings followed by their coupling with a propanamide moiety. Common synthetic routes may include:
Oxazole Formation: Starting from a suitable precursor, such as an α-haloketone, which reacts with hydroxylamine to form the oxazole ring.
Thiazole Formation: Using a thioamide and an α-haloketone to construct the thiazole ring.
Coupling Reaction: The final step involves coupling the oxazole and thiazole rings with a propanamide group under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxy-1,2-oxazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The heterocyclic rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).
Reduction: Reagents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride).
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl or carbonyl derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes involving oxazole and thiazole rings.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide would depend on its specific application. Generally, compounds with oxazole and thiazole rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
3-(1,2-oxazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide: Lacks the methoxy group.
3-(3-methoxy-1,2-oxazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide: Has a butanamide group instead of propanamide.
Uniqueness
The presence of both methoxy and thiazole groups in 3-(3-methoxy-1,2-oxazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H11N3O3S |
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Molecular Weight |
253.28 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C10H11N3O3S/c1-15-9-6-7(16-13-9)2-3-8(14)12-10-11-4-5-17-10/h4-6H,2-3H2,1H3,(H,11,12,14) |
InChI Key |
BWRUQFGLEITQMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)NC2=NC=CS2 |
Origin of Product |
United States |
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